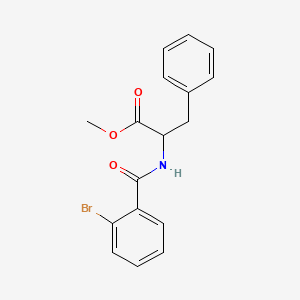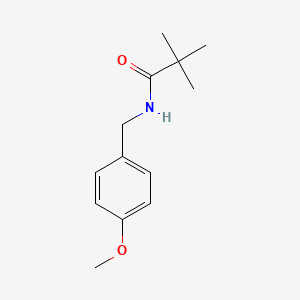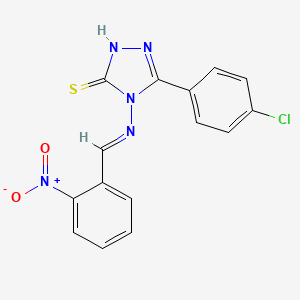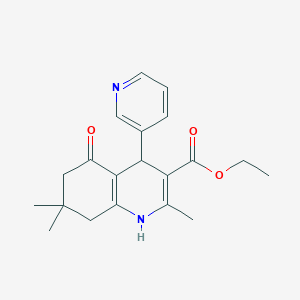![molecular formula C15H16N2O3S B15081291 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B15081291.png)
1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone is a chemical compound that features a unique combination of functional groups, including an ethoxyphenyl group, a hydroxy-methyl-pyrimidinyl group, and a thioethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone typically involves the reaction of 4-ethoxybenzaldehyde with 4-hydroxy-6-methyl-2-thiopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone
- 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-5-methyl-2-pyrimidinyl)thio]ethanone
- 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-ethyl-2-pyrimidinyl)thio]ethanone
Uniqueness
1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-12-6-4-11(5-7-12)13(18)9-21-15-16-10(2)8-14(19)17-15/h4-8H,3,9H2,1-2H3,(H,16,17,19) |
Clave InChI |
OJRJHINAQIYOJX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15081225.png)

![ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15081237.png)

![3-(1,3-benzodioxol-5-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15081243.png)
![N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide](/img/structure/B15081246.png)
![7-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B15081249.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15081266.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15081285.png)

![Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B15081307.png)

